B1574673 OPB-51602

OPB-51602

Cat. No.: B1574673
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Constitutively Activated STAT3 in Tumorigenesis and Progression

Constitutively activated STAT3 significantly contributes to tumorigenesis and cancer progression through multiple mechanisms. It upregulates the expression of numerous oncogenic genes, including c-Myc, cyclin D1, survivin, Bcl-xL, IAPs, and Mcl-1, which collectively promote enhanced cell proliferation and survival while inhibiting apoptosis. mdpi.comnih.govtvarditherapeutics.com Conversely, STAT3 can downregulate genes encoding cell cycle checkpoint proteins such as p21, p27, and p53. nih.gov

Beyond direct cell growth promotion, STAT3 confers a high degree of malignancy to tumors by fostering invasion, migration, and metastasis. mdpi.comnih.gov It also plays a critical role in angiogenesis, the formation of new blood vessels essential for tumor growth, by inducing factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). bmbreports.orgexplorationpub.com

Furthermore, STAT3 profoundly influences the tumor microenvironment (TME). It contributes to immune evasion by upregulating immunosuppressive cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), and downregulating pro-inflammatory cytokines, thereby shaping an immunosuppressive TME. mdpi.comnih.govtvarditherapeutics.combmbreports.orgexplorationpub.com STAT3 is also instrumental in maintaining cancer stem cells, which are associated with cancer initiation, progression, metastasis, and drug resistance. bmbreports.org The oncogenic signaling driven by STAT3 is also implicated in contributing to chemoresistance, a significant challenge in cancer therapy. mdpi.comnih.gov

Rationale for STAT3 as a Critical Therapeutic Target in Cancer Biology

The multifaceted involvement of STAT3 in nearly all hallmarks of cancer, including cell proliferation, survival, angiogenesis, metastasis, immune evasion, drug resistance, and stemness, establishes it as a highly attractive therapeutic target. mdpi.comscientificarchives.comnih.govacs.orgtvarditherapeutics.comexplorationpub.com The consistent aberrant activation of STAT3 in a wide range of cancers, in contrast to its transient activation in normal cells, suggests that therapeutic strategies targeting STAT3 could offer a degree of selectivity for cancer cells. mdpi.comscientificarchives.comacs.org

Inhibiting STAT3 can lead to a cascade of beneficial effects by suppressing downstream oncogenic pathways, which may result in reduced cell proliferation and induction of apoptosis across various cancer types. mdpi.com Therefore, targeting STAT3 offers a promising approach to simultaneously disrupt multiple cancer-supportive mechanisms, providing a comprehensive strategy for cancer therapy. mdpi.com

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OPB51602;  OPB 51602;  OPB51602.

Origin of Product

United States

Opb 51602: a Stat3 Inhibitor

Mechanism of Action

OPB-51602 functions as a small molecule inhibitor that binds with high affinity to the Src homology 2 (SH2) domain of STAT3. mdpi.comscientificarchives.compnas.orgspandidos-publications.comprobechem.com This binding effectively inhibits both tyrosine (pY705) and serine (pS727) phosphorylation of STAT3, even at nanomolar concentrations. mdpi.compnas.orgspandidos-publications.comprobechem.com

Beyond its direct inhibition of STAT3 phosphorylation, OPB-51602 disrupts the functions of mitochondrial STAT3 (mitoSTAT3). mdpi.compnas.orgresearchgate.netmdpi.comnih.gov This disruption initiates a complex cascade of cellular events, including the impairment of mitochondrial function, inhibition of Complex I activity within the electron transport chain, and a subsequent increase in the production of reactive oxygen species (ROS). pnas.orgresearchgate.netmdpi.comnih.govnih.gov The compound also leads to the disruption of protein homeostasis and the formation of protein aggregates, including STAT3 aggregates. pnas.orgresearchgate.net These cellular perturbations ultimately result in mitophagy, actin rearrangements, and programmed cell death. pnas.orgresearchgate.netnih.govnih.gov

The cytotoxicity of OPB-51602 is notably STAT3-dependent, with a particular reliance on mitochondrial STAT3. researchgate.netnih.govnih.gov Research indicates that OPB-51602 induces a state of synthetic lethality, especially under conditions of glucose starvation, by impairing oxidative phosphorylation (OXPHOS) through its inhibition of Complex I. pnas.orgresearchgate.netmdpi.comnih.gov

Detailed Research Findings

Preclinical and early clinical investigations have provided insights into the activity of OPB-51602.

In vitro studies:

OPB-51602 demonstrated inhibition of cell growth and clonogenic capability in various human cancer cell lines, including non-small-cell lung carcinoma (NSCLC) and triple-negative breast cancer (TNBC) cells. pnas.orgresearchgate.net

The compound's toxicity was found to be dependent on the presence of STAT3. In STAT3-null cells, the toxicity could be restored by re-expressing a mitochondrially restricted, transcriptionally inert form of STAT3, underscoring the role of mitochondrial STAT3 in its mechanism of action. researchgate.netnih.govnih.gov

Cells with reduced oxidative phosphorylation or those expressing NDI1 NADH dehydrogenase from Saccharomyces cerevisiae (which bypasses mammalian Complex I) exhibited resistance to OPB-51602 toxicity, highlighting the critical role of Complex I inhibition in its cytotoxic effects. researchgate.netnih.gov

Increased sensitivity to OPB-51602 was observed under glucose starvation conditions, suggesting a potential for metabolic synthetic lethality. pnas.org

In vivo studies:

OPB-51602 exhibited potent activity in tumor xenograft models in mice. pnas.orgprobechem.com

Treatment with OPB-51602 in these models led to a reduction in the levels of phosphorylated Tyr705, phosphorylated Ser727, and total STAT3 in tumors. pnas.org

OPB-51602 has advanced to clinical trials, with a Phase I study in non-small-cell lung cancer showing promising antitumor activity. mdpi.com It has also been investigated in patients with relapsed/refractory hematological malignancies. spandidos-publications.com

Table 1: OPB-51602 Binding Affinity

TargetIC50/Kd (nM)
STAT37.3/5 probechem.com

Induction of Reactive Oxygen Species (ROS) Production

OPB-51602 rapidly induces the production of reactive oxygen species (ROS) within cells. Studies have shown a significant increase in cellular ROS levels following a 2-hour incubation with the compound nih.govresearchgate.net. This surge in ROS is considered an indicator of mitochondrial damage nih.govresearchgate.net. The induction of ROS by OPB-51602 is directly linked to its ability to inhibit Complex I of the mitochondrial respiratory chain nih.govnih.govmdpi.comnyu.eduaacrjournals.orgpatsnap.com. Notably, this ROS production is largely dependent on the presence of STAT3, as it is not observed in STAT3 knockout cells researchgate.netresearchgate.net. Furthermore, pre-treatment with glutathione (B108866) ethyl ester (GSH-EE), a cell-permeable antioxidant, can partially mitigate the OPB-51602-induced ROS production, thereby increasing cell viability and confirming the contribution of ROS to the observed cytotoxicity researchgate.netresearchgate.net.

Consequences for Cellular Bioenergetics and Metabolic Adaptation

The inhibitory effect of OPB-51602 on Complex I activity has profound consequences for cellular bioenergetics nih.govnih.govmdpi.comnyu.eduaacrjournals.orgpatsnap.com. Treatment with OPB-51602 leads to a rapid and complete shutdown of mitochondrial ATP production and an increase in extracellular acidification rates (ECAR), indicating a shift in metabolic pathways aacrjournals.org. The compound also disrupts mitochondrial function and dynamics, resulting in mitochondrial fragmentation pnas.org. These effects are particularly pronounced under conditions of nutrient or glucose depletion, suggesting that OPB-51602 induces a state of metabolic synthetic lethality, making cancer cells highly vulnerable mdpi.compnas.orgsonar.chmdpi.com.

Further evidence supporting the role of Complex I inhibition in OPB-51602's toxicity comes from experiments with cells exhibiting altered mitochondrial metabolism. Cells that have reduced oxidative phosphorylation (OXPHOS) or those expressing NDI1, a NADH dehydrogenase from Saccharomyces cerevisiae that bypasses mammalian Complex I, demonstrate resistance to OPB-51602-induced toxicity nih.govnih.govnyu.edupatsnap.com. This highlights the critical role of Complex I as a target. Interestingly, cancer cells that acquire resistance to conventional targeted therapies often exhibit an enhanced reliance on mitochondrial OXPHOS, rendering them more susceptible to OPB-51602 intervention mdpi.comnus.edu.sgresearchgate.netmdpi.com.

Data on OPB-51602 Cytotoxicity (IC50)

OPB-51602 demonstrates potent cytotoxicity in various human cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically ranging from 0.5 to 2.8 nM nih.govresearchgate.net.

Cell Line TypeIC50 Range (nM)
Non-Small Cell Lung Cancer (NSCLC) cell lines0.5 - 2.8
Triple-Negative Breast Cancer (TNBC) cell lines0.5 - 2.8

Note: Specific IC50 values vary depending on the cell line and experimental conditions. The range provided represents general findings across multiple studies.

Impact on Protein Homeostasis and Aggregation

A key molecular event triggered by OPB-51602 is its direct binding to the SH2 domain of STAT3, which leads to the formation of STAT3-containing protein aggregates nih.govpnas.orgsonar.chtvarditherapeutics.com. This aggregation results in the functional depletion of STAT3 protein from the cells nih.gov. These aggregates are not exclusive to STAT3; other proteins involved in protein quality control, such as p62/Sqstm1 and Histone Deacetylase 6 (HDAC6), are also recruited to these structures nih.govpnas.org. The formation of these aggresome-like structures indicates a broad disruption of cellular protein homeostasis pnas.orgsonar.chtvarditherapeutics.com. This phenomenon is further intensified under conditions of glucose starvation pnas.orgsonar.ch. The direct involvement of STAT3's SH2 domain in this aggregation is underscored by the observation that an E638A-STAT3 mutant, which cannot bind OPB-51602, fails to form these aggregates pnas.org. Furthermore, mitochondrial STAT3 has also been observed to translocate into the insoluble fraction, contributing to these aggregates researchgate.net.

In addition to protein aggregation, OPB-51602 induces mitophagy, a selective degradation process of damaged mitochondria nih.govresearchgate.netnih.govnyu.edupatsnap.comnyu.edu. Mitophagy appears to be a cellular response to the drug-induced mitochondrial damage rather than a mechanism to prevent cell death researchgate.net. Concurrently, prolonged exposure to OPB-51602 leads to significant rearrangements of the actin cytoskeleton, manifesting as the formation of actin protrusions resembling tunneling nanotubes nih.govresearchgate.netnih.govnyu.edupatsnap.comnyu.edu. Both the formation of proteotoxic aggregates and actin rearrangements are linked to the inhibition of Complex I activity, as these responses are absent in cells overexpressing NDI1, which bypasses Complex I nih.govresearchgate.net. However, it is important to note that treatment with rotenone, another Complex I inhibitor, did not induce these specific actin rearrangements or proteotoxic aggregates, suggesting that the toxicity of OPB-51602 is more intricate than simple Complex I inhibition nih.gov.

STAT3-Dependent Cellular Responses to OPB-51602 Intervention

OPB-51602 exhibits a high degree of toxicity that is dependent on the presence of STAT3 nih.govnih.govmdpi.comnyu.eduresearchgate.net. Cell lines with depleted or knockout (KO) STAT3, such as A549, MDA-MB-231, and MDA-MB-468 STAT3 KO cells, demonstrate significantly reduced sensitivity and are highly resistant to the cytotoxic effects of OPB-51602 when compared to their wild-type (WT) counterparts nih.govresearchgate.netresearchgate.netresearchgate.net. This dependency highlights STAT3 as a primary mediator of the compound's toxicity.

Crucially, the re-expression of either full-length STAT3 or a mitochondrially restricted form of STAT3 (MTS-STAT3) in STAT3-KO cells effectively restores sensitivity to OPB-51602 to levels comparable to WT cells nih.govresearchgate.netresearchgate.net. The fact that MTS-STAT3, which is unable to mediate nuclear transcriptional functions, is as effective as wild-type STAT3 in restoring sensitivity strongly suggests that the mitochondrial function of STAT3 is primarily responsible for mediating OPB-51602's toxicity nih.govnih.govmdpi.comnyu.eduresearchgate.netresearchgate.net. While STAT3 is the main mediator, some residual STAT3-independent toxicity has been observed in STAT3 KO cells, though it is greatly diminished nih.govresearchgate.net. It has also been noted that normal lung and mammary epithelial cell lines are less sensitive to OPB-51602 compared to cancer cell lines researchgate.net, and the drug's sensitivity does not correlate with basal STAT3 expression levels nih.govresearchgate.net.

Mechanistic Insights into Potential Neomorphic STAT3:OPB-51602 Complexes

The term "neomorphic" implies a novel or altered function, and OPB-51602's interaction with STAT3 reveals such complexities beyond simple competitive inhibition. While OPB-51602 binds to the SH2 domain of STAT3, molecular docking and dynamic simulations have indicated that its binding site is allosteric and does not overlap with the binding sites of other known STAT3 inhibitors. This distinct binding mode suggests an alternative mechanism of interference with STAT3 functions.

A significant mechanistic insight into the action of OPB-51602 is its ability to induce the formation of proteotoxic STAT3 aggregates medkoo.comdcchemicals.com. This aggregation leads to the functional depletion of STAT3 from cells and is a direct consequence of OPB-51602 binding medkoo.comdcchemicals.com. The formation of these aggregates contributes to the observed mitochondrial dysfunction and subsequent cell death, particularly under conditions of nutrient depletion, where the effect is enhanced medkoo.com. This suggests that OPB-51602 may induce a "neomorphic" state or altered conformation of STAT3, leading to its aggregation and subsequent disruption of cellular homeostasis, especially within mitochondria. The cytotoxicity of OPB-51602 is STAT3-dependent, yet it is not solely mediated through the inhibition of canonical STAT3 transcriptional functions, pointing to the critical role of mitochondrial STAT3 and its novel interactions with the compound in driving cell death. The precise and comprehensive understanding of how OPB-51602 induces these proteotoxic aggregates and the full spectrum of their downstream effects remains an area of ongoing research, highlighting the complex and multifaceted nature of this compound's pharmacological profile.

Preclinical Efficacy and Therapeutic Potential of Opb 51602 in Cancer Models

In Vitro Antineoplastic Activity

OPB-51602 exhibits robust activity against various cancer cell lines, primarily by disrupting cellular proliferation and inducing programmed cell death.

OPB-51602 effectively represses the proliferation and clonogenic capability of numerous human cancer cell lines. Studies have shown its cytotoxic effects at nanomolar concentrations. For instance, it demonstrated potent activity against non-small cell lung carcinoma (NSCLC) cell lines (H522, H2228, H23, and A549) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), with IC50 values ranging from 0.5 to 2.8 nM. guidetopharmacology.org Furthermore, OPB-51602 significantly inhibited cell growth and clonogenic capability in DU145 and H358 cells. In anchorage-dependent growth and soft-agar assays, OPB-51602 was active at low nanomolar concentrations (IC50, 5-10 nM), strongly affecting cancer cell proliferation. Its mechanism involves disrupting STAT3 dimerization, which is crucial for cancer cell growth. A derivative, OPB-111077, also inhibited the clonal growth of sorafenib-resistant Huh7 cells.

Table 1: In Vitro Inhibition of Cancer Cell Proliferation by OPB-51602

Cancer Cell Line TypeSpecific Cell LinesIC50 Range (nM)Effect on Clonogenic CapabilityReference
NSCLCH522, H2228, H23, A5490.5 - 2.8Not specified for these lines guidetopharmacology.org
TNBCMDA-MB-231, MDA-MB-4680.5 - 2.8Not specified for these lines guidetopharmacology.org
Prostate CancerDU1455 - 10Inhibited
Lung CancerH3585 - 10Inhibited

OPB-51602 is highly cytotoxic to human tumor cell lines in a STAT3-dependent manner. guidetopharmacology.orgresearcherslinks.comlipidmaps.org The cytotoxicity is primarily driven by the induction of reactive oxygen species (ROS) production, which subsequently leads to mitophagy and actin rearrangements, culminating in cell death. guidetopharmacology.orgresearcherslinks.comlipidmaps.org Cell death has been observed as early as 4 hours following treatment with OPB-51602. Importantly, the cytotoxic effect was significantly diminished in STAT3 knockout (KO) cells, underscoring the critical role of STAT3 in mediating the compound's effects. OPB-51602 achieves this by inhibiting complex I activity within the mitochondria, a key component of the electron transport chain. guidetopharmacology.orgresearcherslinks.comlipidmaps.org

In Vivo Antitumor Effects in Xenograft Models

Beyond its in vitro activity, OPB-51602 has demonstrated significant antitumor effects in various preclinical xenograft models, indicating its potential for systemic therapeutic application.

A crucial aspect of OPB-51602's antitumor efficacy is its ability to deplete cancer stem-like cells (CSCs). In DU145 tumor xenografts, OPB-51602 induced a substantial depletion of tumor-initiating stem-like cancer cells. This effect was assessed through ex vivo flow cytometry, which showed a decrease in the CD44+/CD24- fraction, and through tumor-sphere-forming assays. This depletion of CSCs is consistent with the observed prolonged impairment of the tumor cell repopulating capability in vivo. Preclinical studies frequently utilize prostate cancer xenograft models, such as DU145, to evaluate the depletion of stem-like cells using flow cytometry and tumor sphere assays. Furthermore, cancer cells exhibiting stemness markers have shown a selective reliance on oxidative phosphorylation (OXPHOS) and increased sensitivity to OPB-51602.

Reversal of Acquired Drug Resistance in Oncogene-Addicted Tumor Models

OPB-51602 has demonstrated a significant capacity to reverse acquired drug resistance in oncogene-addicted tumor models. This is particularly relevant given the common development of resistance to targeted therapies in cancer.

Oncogene-addicted cancers that develop acquired resistance to targeted therapies often exhibit an enhanced reliance on mitochondrial oxidative phosphorylation (OXPHOS). OPB-51602 possesses a novel activity that directly targets OXPHOS. Pre-treatment with OPB-51602 has been shown to restore sensitivity to targeted therapies in these resistant models. Specifically, OPB-51602 inhibits the mitochondrial respiratory chain and induces a significant increase in mitochondrial superoxide (B77818) production, as observed in the NSCLC H1975 cell line. nih.gov This increased dependence on mitochondrial OXPHOS in oncogene-dependent tumors exhibiting acquired resistance to targeted therapies makes them vulnerable to OPB-51602. nih.gov In a subset of patients who developed secondary resistance to EGFR tyrosine kinase inhibitors (TKIs), treatment with OPB-51602 led to a decrease in metabolic activity and a reduction in tumor size. Moreover, studies have shown that STAT3 depletion can enhance tumor cell apoptosis following erlotinib (B232) treatment and suppress colony formation in drug-resistant cells. The resistance of KRAS-mutant NSCLC cells to MEK inhibitors was also reversed upon inhibition of STAT3 activity. Similarly, OPB-111077, a derivative of OPB-51602, inhibited clonal growth and suppressed colony formation in combination with sorafenib (B1663141) in sorafenib-resistant Huh7 cells.

Enhanced Reliance on Oxidative Phosphorylation in Resistant Phenotypes

Drug resistance in cancer severely impacts patient outcomes and is mediated by complex mechanisms mdpi.com. Recent research has highlighted that mitochondrial oxidative phosphorylation (OXPHOS) plays a critical role in driving cancer drug resistance mdpi.com. Cancer cells, across various types, universally promote OXPHOS activity, which is essential for acquiring and maintaining drug resistance mdpi.com. This enhanced reliance on OXPHOS is particularly observed in oncogene-dependent tumors that have developed acquired resistance to targeted therapies mdpi.com. The metabolic shift towards increased mitochondrial OXPHOS activity provides a survival advantage to resistant cancer cells, enabling them to evade the effects of conventional treatments mdpi.com.

Restoration of Therapeutic Sensitivity through OPB-51602 Intervention

OPB-51602 acts as a novel OXPHOS inhibitor by repressing the activity of Complex I, thereby diminishing mitochondrial OXPHOS mdpi.com. This inhibition leads to a significant increase in reactive oxygen species (ROS) production, triggering cellular events such as mitophagy, actin rearrangements, and ultimately, cell death nih.govresearchgate.netnih.gov. The cytotoxicity of OPB-51602 is highly dependent on STAT3, specifically mitochondrial STAT3 nih.govresearchgate.netnih.gov. Tumor cells expressing only a mitochondrially restricted form of STAT3 remain sensitive to the compound, whereas STAT3-null cells are protected from its toxic effects, underscoring the critical role of mitochondrial STAT3 in mediating OPB-51602's action nih.govresearchgate.netnih.gov.

Preclinical studies have shown that OPB-51602 is cytotoxic to human tumor cell lines, including non-small cell lung carcinoma (NSCLC) and triple-negative breast cancer (TNBC) cells, at nanomolar concentrations nih.gov. Its half-maximal inhibitory concentration (IC50) for these cell lines ranges from 0.5 to 2.8 nM nih.gov.

Table 1: OPB-51602 IC50 Values in Human Tumor Cell Lines

Cell Line TypeIC50 Range (nM)
NSCLC0.5 - 2.8
TNBC0.5 - 2.8

Furthermore, the therapeutic efficacy of OPB-51602 is linked to its ability to overcome acquired drug resistance. It has been observed to improve acquired drug resistance by preventing the reliance of cancer cells on mitochondrial OXPHOS researchgate.net. Specifically, OPB-51602 has shown the capacity to resensitize patients who have developed resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR TKIs), leading to tumor regression and profound metabolic responses mdpi.com. This resensitization capability provides hope for treating patients with secondary resistance to standard chemotherapeutic agents, contributing to tumor size reduction mdpi.com. Cells undergoing reduced oxidative phosphorylation or those expressing NDI1 NADH dehydrogenase from Saccharomyces cerevisiae, which bypasses mammalian Complex I, demonstrated resistance to OPB-51602 toxicity, further confirming that its therapeutic effect is mediated through Complex I inhibition nih.govresearchgate.netnih.gov.

Evaluation of Synergy with Other Antineoplastic Agents in Preclinical Settings

While direct studies explicitly detailing synergistic effects (i.e., greater than additive efficacy) of OPB-51602 in combination with other named antineoplastic agents in preclinical settings are not extensively highlighted in the provided literature, its profound ability to overcome acquired drug resistance is a critical aspect of combination therapy. By targeting the enhanced reliance on OXPHOS in resistant phenotypes, OPB-51602 effectively restores therapeutic sensitivity to agents that cancer cells had previously become resistant to mdpi.commdpi.comresearchgate.net. This mechanism of resensitization is vital for improving the effectiveness of existing anticancer therapies, particularly in contexts where resistance has emerged due to metabolic adaptations involving OXPHOS mdpi.com. The potential for OPB-51602 to be leveraged in combination with standard therapies to specifically eradicate resistant cells and prolong survival time in cancer patients with certain cancers is a significant area of its therapeutic promise mdpi.com.

Methodological Approaches in Opb 51602 Preclinical Research

Cell-Based Assays for Proliferation, Viability, and Clonogenicity

Cell-based assays are fundamental in evaluating the initial cellular responses to OPB-51602. Studies have consistently shown that OPB-51602 inhibits cell growth and clonogenic capability in various human cancer cell lines. For instance, it demonstrated inhibition of growth and colony-forming ability in DU145 and H358 cells. pnas.org The cytotoxic effects of OPB-51602 have been quantified using methods such as the CCK8 assay for metabolic activity, crystal violet staining for cell adhesion, and trypan blue exclusion for cell viability. nih.govresearchgate.net

OPB-51602 exhibits cytotoxicity at nanomolar concentrations, with reported IC50 values ranging between 0.5 and 2.8 nM across various human non-small cell lung cancer (NSCLC) cell lines (H522, H2228, H23, A549) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468). nih.govresearchgate.net The cellular response to OPB-51602 is significantly influenced by culture conditions, with increased sensitivity observed when cells are plated at higher densities. pnas.org Furthermore, conditions of nutrient starvation or metabolic stress, such as glucose depletion, have been shown to enhance the cytotoxic efficacy of OPB-51602 in cancer cells. pnas.orgpnas.orgsonar.ch

Table 1: Representative IC50 Values of OPB-51602 in Various Cancer Cell Lines

Cell Line TypeCell Lines TestedIC50 Range (nM)Assay MethodReference
NSCLCH522, H2228, H23, A5490.5 - 2.8CCK8 nih.govresearchgate.net
TNBCMDA-MB-231, MDA-MB-4680.5 - 2.8CCK8 nih.govresearchgate.net
Prostate CancerDU145Not specified, inhibited growthCell growth, Clonogenic pnas.org
Lung CancerH358Not specified, inhibited growthCell growth, Clonogenic pnas.org

Biochemical Assays for Protein Phosphorylation and Mitochondrial Complex Activity

Biochemical assays are crucial for dissecting the molecular targets and pathways affected by OPB-51602. The compound effectively inhibits STAT3 phosphorylation, specifically pTyr705 and pSer727, at nanomolar concentrations. For instance, inhibition of ≥90% was observed at 10 nM within 4 hours of treatment in DU145 and H358 cells with constitutive pTyr705 activation, and in LNCaP cells where pTyr705 was inducible by IL-6. pnas.org Immunoblotting is a common technique used to validate the inhibition of these phosphorylation sites. pnas.orgnih.gov

A key finding is that OPB-51602 directly binds to STAT3, leading to the depletion of total STAT3 and the formation of protein aggregates. pnas.orgnih.govsonar.ch This aggregation phenomenon also involves other proteins like p62 and histone deacetylase 6 (HDAC6), suggesting an interference with protein homeostasis and autophagy. pnas.org

Beyond its direct impact on STAT3 phosphorylation and aggregation, OPB-51602 significantly interferes with mitochondrial function. It drastically reduces mitochondrial membrane potential (MMP) and decreases ATP production. pnas.orgnih.govpnas.org Further investigations using assays like the Complex I activity assay kit and Seahorse experiments have revealed that OPB-51602 inhibits Complex I activity within the mitochondrial respiratory chain. nih.govresearchgate.netnih.govresearchgate.net This inhibition leads to a significant increase in reactive oxygen species (ROS) production, which can be measured using assays like DCFDA. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Biochemical Effects of OPB-51602 on STAT3 and Mitochondria

Target/PathwayEffect of OPB-51602Concentration/TimeCell Lines/ContextReference
STAT3 pTyr705/pSer727 PhosphorylationInhibition (≥90%)10 nM, 4 hDU145, H358, LNCaP pnas.org
Total STAT3 LevelsDepletionNot specifiedCancer cells pnas.orgnih.govsonar.ch
Mitochondrial Membrane Potential (MMP)Drastically affectedNot specifiedCancer cells pnas.orgnih.govpnas.org
ATP ProductionDecreasedNot specifiedCancer cells pnas.orgnih.gov
Complex I ActivityInhibition10 nM, 4 hSTAT3-expressing cells nih.govresearchgate.netnih.govresearchgate.net
ROS ProductionIncreased50 nM, 2 hA549 WT nih.govresearchgate.netresearchgate.netresearchgate.net
Oxygen Consumption Rate (OCR)Abrogation50 nM, 2 hA549, MDA-MB-231, MDA-MB-468 nih.govresearchgate.net

Advanced Imaging Techniques for Subcellular Localization and Morphological Changes

Advanced imaging techniques have provided insights into the subcellular localization of STAT3 and the morphological changes induced by OPB-51602. Treatment with OPB-51602 leads to drastic morphological changes in mitochondria, which appear more fragmented, consistent with impaired mitochondrial activity. pnas.org This suggests an imbalance between mitochondrial fission and fusion events. pnas.org

Imaging studies have also revealed the redistribution of STAT3 within the cell. Upon treatment with OPB-51602, depletion of total STAT3 and phosphorylated STAT3 (pSTAT3) from the cytoplasm, mitochondria, and nuclei has been detected, accompanied by a substantial shift of these proteins into an insoluble protein fraction. pnas.org This observation supports the formation of protein aggregates. pnas.org

In the context of in vivo studies, immunohistochemistry (IHC) has been utilized to assess the levels of pTyr705, pSer727, and Ki67 (a proliferation marker) in tumor xenografts, confirming the drug's ability to inhibit STAT3 signaling and tumor cell proliferation in a tissue context. pnas.org Furthermore, in vivo bioluminescence imaging has been employed to monitor tumor growth and assess the efficacy of OPB-51602 in mouse xenograft models. pnas.orgsonar.ch Live cell imaging techniques, sometimes employing STAT3 tagged with green fluorescent protein (GFP) or photoactivatable GFP, have been used to track the cellular dynamics and localization of STAT3. researchgate.net

Genetic Perturbation Studies Utilizing Gene Knockout and Knockdown in Cell Lines

Genetic perturbation studies, primarily through gene knockout (KO) and knockdown (KD) in cell lines, have been instrumental in clarifying the STAT3-dependent mechanisms of OPB-51602. Researchers have generated STAT3 knockout cell lines, such as A549, MDA-MB-231, and MDA-MB-468, using CRISPR-Cas9 technology. nih.govresearchgate.net These studies demonstrated that STAT3 KO cells exhibited significantly higher resistance to OPB-51602 toxicity compared to their wild-type (WT) counterparts. nih.govresearchgate.net Importantly, the re-expression of STAT3 in these KO cells restored their sensitivity to OPB-51602. researchgate.net

A critical finding from these genetic studies is that the cytotoxicity of OPB-51602 is dependent on mitochondrial STAT3. Tumor cells expressing only a mitochondrially restricted form of STAT3 (MTS-STAT3) remained sensitive to the compound, whereas STAT3-null cells were protected. nih.govresearchgate.net This indicates a direct role of mitochondrial STAT3 in mediating the drug's toxic effects. nih.govresearchgate.net

Further supporting the role of mitochondrial function, cells engineered to express NDI1 NADH dehydrogenase from Saccharomyces cerevisiae, which can bypass mammalian Complex I, showed resistance to OPB-51602 toxicity. nih.govresearchgate.netresearchgate.netresearchgate.net This highlights that the inhibition of Complex I, mediated by STAT3, is a crucial component of OPB-51602's cytotoxic mechanism. nih.govresearchgate.net Genetic perturbation techniques, including CRISPR-Cas9 knockout and RNA interference (RNAi) knockdown, are broadly recognized for their utility in identifying gene dependencies and evaluating potential therapeutic targets in cancer research. biorxiv.orgdepmap.org

In Vivo Animal Models for Tumorigenesis and Efficacy Assessment

In vivo animal models, particularly tumor xenografts, are indispensable for assessing the antitumor efficacy and tumorigenesis-inhibiting properties of OPB-51602 in a complex biological system. Prostate cancer xenograft models, such as those established with DU145 cells, have been widely used. pnas.orgsonar.ch In these models, daily treatment with OPB-51602 has been shown to strongly suppress tumor growth. pnas.orgsonar.ch Efficacy is typically assessed through measurements of tumor volume, in vivo bioluminescence imaging, and final tumor weight. pnas.orgsonar.ch

Post-treatment analysis of tumor tissues often involves immunohistochemistry, which has revealed a marked reduction in pTyr705, pSer727, and Ki67 (a marker of cell proliferation) in tumors from OPB-51602-treated mice. pnas.org These findings confirm that the compound effectively inhibits STAT3 signaling and tumor cell proliferation in vivo. pnas.org

Preclinical studies have also assessed the impact of OPB-51602 on stem-like cell depletion using methods like flow cytometry and tumor sphere assays in cells isolated from xenografts. pnas.org The antitumor effects of OPB-51602 have been observed in fully immunocompetent mice, but not in mice lacking thymus-dependent T lymphocytes, suggesting that the synergistic therapeutic interaction with certain chemotherapies might be immune-dependent. aacrjournals.org Beyond prostate cancer, orthotopic mouse models of hepatocellular carcinoma (HCC), such as RIL-175 and HCA-1 grafts in syngeneic mice, have also been employed to test the efficacy of STAT3 inhibitors. iiarjournals.org

Computational and Structural Biology for Ligand Binding Mode Analysis

Computational and structural biology approaches are vital for understanding the precise interactions between OPB-51602 and its biological targets at an atomic level. Computational docking and molecular dynamics simulations have been extensively utilized to identify and characterize the potential binding site of OPB-51602 within the STAT3 SH2 domain (SH2D). pnas.orgacs.orgmdpi.comnih.gov These studies indicate that OPB-51602 binds to an allosteric site within the SH2 domain, which is distinct from the canonical p-Y705 binding site. acs.org

Comparative Analysis Within the Landscape of Stat3 Inhibitors

Distinctions from Upstream Kinase Inhibitors (e.g., JAK Inhibitors)

A primary strategy to inhibit STAT3 signaling has been to target upstream kinases, most notably the Janus kinases (JAKs). nih.gov However, direct STAT3 inhibitors like OPB-51602 represent a fundamentally different therapeutic approach.

Upstream kinase inhibitors, such as the JAK1/2 inhibitor ruxolitinib, function by preventing the phosphorylation of STAT3, which is a critical step for its activation. nih.govnih.gov Cytokines or growth factors binding to their receptors recruit and activate JAKs, which in turn phosphorylate STAT3 at the Tyr705 residue. nih.gov By inhibiting JAKs, these drugs block the initial activation signal.

In contrast, OPB-51602 acts directly on the STAT3 protein itself, downstream of the kinases. cancer.gov This distinction is crucial for several reasons:

Specificity of Action : STAT3 can be activated by multiple upstream signals beyond JAKs, including non-receptor tyrosine kinases like Src. nih.govnih.gov Direct inhibitors like OPB-51602 can block STAT3 activation regardless of the upstream kinase involved, potentially offering a more comprehensive inhibition of the pathway.

Inhibition of Multiple Phosphorylation Sites : Preclinical data indicate that OPB-51602 can inhibit phosphorylation on both tyrosine (Tyr705) and serine (Ser727) residues of STAT3. nih.gov This is a key difference from JAK inhibitors, which primarily suppress tyrosine phosphorylation mediated by JAKs. nih.gov Since both phosphorylation sites are important for the full activation of STAT3, OPB-51602 may provide a more complete blockade of its function. researchgate.net

Mitochondrial Function : OPB-51602 has been shown to interfere with the mitochondrial function of STAT3, a role that is independent of its transcriptional activity in the nucleus. nih.govnih.govmdpi.com This mechanism, which involves the inhibition of the mitochondrial respiratory chain complex I, is distinct from the action of upstream kinase inhibitors. nih.govmdpi.comresearchgate.net

Comparison of Binding Sites and Allosteric Modulation within the SH2 Domain

The Src homology 2 (SH2) domain is a structurally conserved region of the STAT3 protein that is essential for its function. nih.govnih.gov It mediates the dimerization of two STAT3 monomers through a reciprocal interaction where the SH2 domain of one monomer binds to the phosphotyrosine (pTyr705) residue of the other. nih.govnih.gov This dimerization is a prerequisite for nuclear translocation and DNA binding. nih.gov Consequently, the SH2 domain has been the primary target for the development of direct STAT3 inhibitors. tvarditherapeutics.comacs.org

OPB-51602 binds with high affinity to the STAT3 SH2 domain, directly interfering with its function. nih.govpnas.org However, studies suggest that its binding site is distinct from that of many other SH2-targeting compounds. While many inhibitors are designed to compete with pTyr705 at its binding pocket (the pY+0 sub-pocket), OPB-51602 appears to target an allosteric site within the SH2 domain. acs.orgplos.org This means it binds to a different pocket, inducing a conformational change in the protein that prevents its normal function, rather than directly blocking the pTyr705 binding site. acs.org

This allosteric modulation is a sophisticated mechanism of inhibition. Allosteric sites are often less conserved than active sites, which can potentially lead to greater selectivity for a specific protein. nih.govplos.org By binding to an allosteric pocket, OPB-51602 triggers a cascade of events, including the disruption of mitochondrial function and the formation of proteotoxic STAT3 aggregates, ultimately leading to cell death. nih.govpnas.org This mechanism contrasts with inhibitors that simply aim to prevent dimerization by occupying the primary phosphotyrosine binding pocket. acs.org

Relative Potency and Selectivity Considerations in Preclinical Studies

Preclinical studies have demonstrated that OPB-51602 is a highly potent inhibitor. In various human non-small cell lung carcinoma (NSCLC) and triple-negative breast cancer (TNBC) cell lines, OPB-51602 exhibited cytotoxicity with IC50 (half-maximal inhibitory concentration) values in the low nanomolar range, typically between 0.5 and 2.8 nM. nih.gov This level of potency is significant when compared to other well-known experimental STAT3 inhibitors.

InhibitorTarget DomainReported Preclinical Potency (IC50)
OPB-51602 SH2 Domain0.5 - 2.8 nM (Cell viability) nih.gov
S3I-201 SH2 Domain86 µM (DNA binding activity) nih.gov
Cryptotanshinone SH2 Domain4.6 µM (Cell-free assay) nih.gov
C188-9 SH2 DomainNanomolar range (Direct binding) nih.gov

This table presents data from preclinical studies and is intended for comparative purposes only.

Overview of Other Direct STAT3 Inhibitors and Their Preclinical Mechanisms

The landscape of direct STAT3 inhibitors is diverse, with compounds targeting various domains of the protein and employing different mechanisms of action. OPB-51602 is part of a broader effort to directly disable this key oncogenic protein. patsnap.comresearchgate.net

Other direct inhibitors can be broadly categorized as follows:

SH2 Domain Binders : This is the largest class of direct STAT3 inhibitors. patsnap.com

Peptidomimetics and Small Molecules : Compounds like S3I-201 and Cryptotanshinone were identified as inhibitors that bind the SH2 domain and disrupt STAT3 dimerization and DNA binding activity. nih.govTTI-101 is another small molecule inhibitor that targets the SH2 domain to prevent STAT3 phosphorylation and dimerization. patsnap.com

Natural Products : Curcurbitacins and other natural compounds have been shown to target the STAT3 SH2 domain. plos.org

DNA-Binding Domain (DBD) Inhibitors : A different strategy involves preventing the STAT3 dimer from binding to its target genes in the nucleus. patsnap.com

inS3-54 is an example of a small molecule designed to interfere with the interaction between the STAT3 DBD and DNA. patsnap.com

HO-3867 is another compound reported to selectively inhibit STAT3 by interacting with its DNA-binding domain, leading to apoptosis in cancer cells without affecting other active STATs. researchgate.net

N-Terminal Domain Inhibitors : The N-terminal domain is involved in the formation of STAT3 tetramers on DNA and protein-protein interactions. Inhibitors targeting this domain are less common but represent another potential avenue for disrupting STAT3 function. researchgate.net

Oligonucleotide-Based Inhibitors : These agents use nucleic acids to block STAT3.

Decoy Oligodeoxynucleotides (dODNs) : These are short strands of DNA that mimic the STAT3 binding site in gene promoters. They bind to activated STAT3 dimers, preventing them from engaging with their chromosomal targets. nih.govresearchgate.net

Antisense Oligonucleotides (ASOs) : ASOs like AZD9150 (danvatirsen) are designed to bind to STAT3 messenger RNA (mRNA), leading to its degradation and thereby preventing the synthesis of the STAT3 protein. researchgate.netpatsnap.com

Protein Degraders : A newer approach involves using technologies like Proteolysis Targeting Chimeras (PROTACs).

KT-333 is a STAT3 degrader that entered clinical trials. It works by linking the STAT3 protein to the cell's ubiquitin-proteasome system, marking it for destruction. patsnap.com

Inhibitor ClassExample(s)Target/Mechanism
SH2 Domain Inhibitor S3I-201, TTI-101, CryptotanshinoneBinds to the SH2 domain to prevent STAT3 dimerization and activation. nih.govpatsnap.com
DNA-Binding Domain Inhibitor HO-3867, inS3-54Prevents the activated STAT3 dimer from binding to target gene promoters. patsnap.comresearchgate.net
Antisense Oligonucleotide AZD9150 (danvatirsen)Binds to STAT3 mRNA, preventing protein synthesis. researchgate.netpatsnap.com
Decoy Oligonucleotide N/AMimics DNA binding sites to sequester activated STAT3 dimers. nih.govresearchgate.net
Protein Degrader (PROTAC) KT-333Induces the proteasomal degradation of the STAT3 protein. patsnap.com

This comparative analysis highlights that while OPB-51602 is a potent, direct inhibitor of STAT3, it is part of a broad and varied field of research. Its unique allosteric mechanism of binding to the SH2 domain and its dual impact on nuclear and mitochondrial STAT3 functions distinguish it from many other compounds in development. nih.govacs.org

Challenges and Future Research Directions in Opb 51602 Preclinical Development

Optimization of STAT3 Selectivity over Other STAT Family Members

A significant challenge in developing STAT3 inhibitors like OPB-51602 lies in achieving high selectivity over other members of the STAT family, such as STAT1 and STAT5, due to their homologous domain structures scielo.br. OPB-51602 exerts its inhibitory effect by binding to the Src Homology 2 (SH2) domain of STAT3, competitively inhibiting both tyrosine (Tyr705) and serine (Ser727) phosphorylation sites, which leads to the disruption of its nuclear and mitochondrial functions mdpi.compnas.orgacs.orgprobechem.com. This dual inhibition provides a broader STAT3 inhibition compared to some Janus kinase (JAK) inhibitors that primarily block tyrosine phosphorylation .

Despite its targeted mechanism, the exact binding sites of OPB-51602 within the SH2 domain may not overlap with other STAT3 inhibitors, and the precise mechanism of action for all OPB compounds in inhibiting STAT3 signaling is not always entirely clear scientificarchives.comspandidos-publications.com. Computational docking models for some STAT3 inhibitors indicate a two- to four-fold greater IC50 for STAT1 over STAT3, suggesting that while some selectivity exists, further optimization is crucial for clinical advancement mdpi.com. Future research efforts are directed towards enhancing STAT3 selectivity, for instance, by identifying novel inhibitors through comparative docking strategies designed to minimize cross-reactivity with STAT1 patsnap.com. Additionally, exploring alternative binding sites beyond the SH2 domain, such as the DNA-binding domain (DBD), is being investigated to overcome the inherent "druggability" challenges of STAT3 and potentially improve specificity acs.orgspandidos-publications.com.

Strategies for Mitigating Potential Mechanistic Liabilities in Non-Target Cells

While OPB-51602 has demonstrated preclinical efficacy, its development has faced hurdles related to potential mechanistic liabilities. OPB-51602 interferes with mitochondrial activity, leading to a significant increase in mitochondrial superoxide (B77818) production and affecting oxidative phosphorylation by inhibiting complex I pnas.orgmdpi.comnih.govnih.gov. This mitochondrial dysfunction, coupled with the accumulation of STAT3 aggregates, can induce cell death nih.govnih.govmdpi.com. A critical concern is that these effects could extend to healthy, non-cancerous cells, contributing to observed toxicities nih.govmdpi.com.

Early-phase clinical trials with OPB-51602 and its related compound, OPB-31121, encountered dose-limiting toxicities patsnap.comresearchgate.net. To mitigate these liabilities in preclinical development, one strategy involves identifying the lowest effective concentration of OPB-51602 that maintains efficacy in cancer cells while minimizing impact on healthy cells mdpi.com. Furthermore, the development of novel derivatives, such as OPB-111077, which aims for improved pharmacokinetic properties and reduced toxicity, represents a direct approach to addressing these mechanistic liabilities mdpi.comresearchgate.net. The concept of "synthetic lethality," where targeting mitochondrial STAT3 function through complex I inhibition exploits specific metabolic vulnerabilities in cancer cells while sparing healthy cells, is also under active investigation as a strategy to enhance the therapeutic window mdpi.comnih.gov.

Exploration of Novel Analogs and Derivatives with Improved Efficacy and Specificity

The ongoing exploration of novel analogs and derivatives of OPB-51602 is a critical direction for improving its efficacy and specificity in preclinical development. The successful development of OPB-111077, a derivative that maintains the mechanism of action of OPB-51602 and OPB-31121 but exhibits better pharmacokinetics and lower toxicity, exemplifies this strategy researchgate.net. This highlights the importance of structure-activity relationship (SAR) studies to refine the chemical scaffold of OPB-51602.

The initial design of OPB-51602 itself leveraged structural insights into STAT3's dual phosphorylation sites . Future research will continue to utilize advanced computational and in silico approaches, such as comparative docking strategies, to identify and design novel inhibitors that enhance STAT3 selectivity and bioavailability spandidos-publications.compatsnap.com. A key area of focus is the investigation of compounds that target different domains of STAT3 beyond the SH2 domain, such as the DNA-binding domain (DBD) acs.orgspandidos-publications.com. For instance, compounds like InS3-54A18, designed through in silico methods to inhibit the STAT3 DBD with improved specificity and pharmacological properties, represent promising leads for developing next-generation analogs with enhanced therapeutic profiles spandidos-publications.com.

Identification of Predictive Biomarkers for Preclinical Efficacy and Mechanistic Validation

The identification and validation of predictive biomarkers are essential for guiding the preclinical development of OPB-51602, ensuring that its efficacy can be reliably predicted and its mechanism of action confirmed escholarship.org. In preclinical studies, validating STAT3 inhibition involves correlating the suppression of phosphorylated STAT3 (pSTAT3) with observed tumor regression in xenograft models pnas.org. Researchers are encouraged to prioritize experimental models that accurately recapitulate STAT3-driven tumorigenesis and include appropriate controls for mitochondrial STAT3 activity to thoroughly assess the compound's effects .

The transition of biomarkers from preclinical to clinical settings presents challenges, including variability in biomarker expression across different biological systems and the necessity for standardized analytical methodologies crownbio.com. To address these complexities, future research will increasingly integrate computational biology, bioinformatics, and advanced laboratory techniques. Emerging technologies such as multi-omics integration and artificial intelligence (AI) and machine learning are being leveraged to optimize the discovery and validation of robust predictive biomarkers, aiming to bridge the translational gap between preclinical findings and clinical application crownbio.compatsnap.com.

Development of Rationally Designed Combination Therapies Based on Preclinical Synergy

The development of rationally designed combination therapies is a crucial future direction for OPB-51602, particularly given the potential for synergistic effects observed in preclinical studies. Combining OPB-51602 with other therapeutic agents, such as epidermal growth factor receptor (EGFR) inhibitors (e.g., osimertinib), has shown potential to enhance efficacy in NSCLC models . This strategy is particularly relevant because STAT3 activation is frequently implicated in resistance mechanisms to EGFR tyrosine kinase inhibitors (TKI) nih.gov. Preclinical studies have demonstrated that combining an EGFR TKI with a STAT3 decoy molecule can lead to enhanced anti-tumor effects compared to the TKI alone nih.gov.

To identify and validate such synergistic combinations, preclinical research employs methods like Chou-Talalay models for in vitro synergy testing . Furthermore, profiling STAT3 interactomes through co-immunoprecipitation after co-treatment with kinase inhibitors is a key strategy for understanding the underlying resistance mechanisms and optimizing combination regimens . The immunomodulatory role of the STAT3 signaling pathway also suggests a strong rationale for combining OPB-51602 with immunotherapies, such as anti-PD-1 agents, to potentially achieve synergistic anti-tumor effects patsnap.come-crt.org. The ability of OPB-51602 to inhibit mitochondrial oxidative phosphorylation and resensitize cancer cells to TKIs further underscores its potential as a component in combination therapies aimed at overcoming drug resistance researchgate.net.

Q & A

Q. What is the primary mechanism of action of OPB-51602, and what methodologies are used to validate its target inhibition?

OPB-51602 is a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), targeting both tyrosine (Tyr705) and serine (Ser727) phosphorylation sites. This dual inhibition disrupts nuclear and mitochondrial STAT3 signaling pathways, critical for cancer stem cell (CSC) survival and proliferation. Methodologies to validate inhibition include:

  • Flow cytometry to assess phosphorylated STAT3 (pSTAT3) levels in tumor cells pre- and post-treatment .
  • Immunohistochemistry for pSTAT3 detection in tumor biopsies .
  • Tumor sphere assays to evaluate CSC depletion in vitro and in xenograft models .

Q. What are the key preclinical findings supporting OPB-51602 as a therapeutic candidate?

Preclinical studies demonstrated:

  • Significant tumor growth inhibition in DU145 prostate cancer xenografts, with durable suppression of CSC populations .
  • Synergy with EGFR tyrosine kinase inhibitors in EGFR-mutant NSCLC models .
  • Dose-dependent suppression of STAT3 downstream targets (e.g., Bcl-2, cyclin D1) via Western blotting .

Q. How are clinical trial designs (e.g., phase I) structured to evaluate OPB-51602’s safety and pharmacokinetics?

Phase I trials typically use a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD):

  • Dosing schedules : Continuous daily dosing (e.g., 4 weeks per cycle) vs. intermittent regimens (e.g., 14 days on/7 days off) .
  • Primary endpoints : MTD, dose-limiting toxicities (DLTs) such as lactic acidosis or neuropathy .
  • Pharmacokinetic analysis : Plasma concentration-time profiles, terminal half-life (44–61 hours), and metabolite accumulation (OPB-51822) .

Advanced Research Questions

Q. How can researchers resolve contradictions in OPB-51602’s efficacy between hematologic malignancies and solid tumors?

Discrepancies arise from differences in:

  • Tumor microenvironment : STAT3 activation pathways vary (e.g., JAK2 in hematologic cancers vs. EGFR/Src in solid tumors) .
  • Dosing schedules : Intermittent dosing (4 mg/day, 2 weeks on/1 week off) improved tolerability in solid tumors but showed limited activity in hematologic malignancies due to rapid progression .
  • Biomarker selection : pSTAT3 suppression correlated with stable disease in NSCLC but not in AML, suggesting tissue-specific pharmacodynamics .

Q. What experimental strategies address OPB-51602’s pharmacokinetic challenges, such as high interpatient variability?

Methodological approaches include:

  • Population pharmacokinetic modeling to identify covariates (e.g., renal/hepatic function) affecting drug clearance .
  • Therapeutic drug monitoring to optimize exposure-response relationships, especially given OPB-51602’s long half-life and metabolite accumulation .
  • Alternative formulations (e.g., prodrugs) to enhance bioavailability and reduce neurotoxicity .

Q. How can researchers design assays to evaluate CSC depletion in OPB-51602-treated tumors?

CSC-specific methodologies include:

  • Aldehyde dehydrogenase (ALDH) activity assays combined with flow cytometry to isolate CSCs .
  • In vivo limiting dilution assays to quantify tumor-initiating cell frequency in xenografts .
  • RNA sequencing to track CSC-related gene signatures (e.g., Nanog, Oct-4) post-treatment .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in OPB-51602 trials with small sample sizes?

  • Bayesian hierarchical models to estimate dose-efficacy/toxicity curves while accounting for sparse data .
  • Time-to-event analyses (e.g., Kaplan-Meier) for progression-free survival in subgroups with pSTAT3 suppression .
  • Pharmacodynamic-pharmacokinetic (PD-PK) integration using nonlinear mixed-effects modeling (NONMEM) .

Data Contradictions and Analytical Considerations

Q. How should researchers interpret conflicting results from OPB-51602’s phase I trials in hematologic vs. solid tumors?

Key factors to analyze:

  • Trial design : Hematologic trials used continuous dosing (4 weeks), while solid tumor trials tested intermittent schedules, impacting cumulative toxicity and compliance .
  • Patient selection : Hematologic cohorts included heavily pretreated relapsed/refractory cases, whereas solid tumor studies prioritized EGFR-mutant NSCLC .
  • Endpoint variability : Stable disease vs. partial response criteria differ across cancer types, requiring standardized RECIST or Lugano criteria .

Q. What methodologies validate STAT3 inhibition as the primary driver of OPB-51602’s antitumor effects?

  • Rescue experiments : Overexpression of constitutively active STAT3 in cell lines to test drug resistance .
  • CRISPR/Cas9 knockout models to isolate STAT3-dependent vs. -independent pathways .
  • Multiplex cytokine profiling to rule out off-target immune modulation .

Tables of Key Findings

Parameter Hematologic Malignancies Solid Tumors
MTD4 mg/day5 mg/day (intermittent)
Most Common DLTsLactic acidosis, neuropathyDehydration, hyponatremia
Best ResponseStable disease (AML, MM)Partial response (NSCLC)
pSTAT3 Suppression Rate25% (4/16 patients)62% (8/13 patients)

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